molecular formula C14H21N B13244292 N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

Cat. No.: B13244292
M. Wt: 203.32 g/mol
InChI Key: JLBNXFMTKAQNKC-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine is an organic compound characterized by its unique structure, which includes a tetrahydrobenzoannulene core with an isopropylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine typically involves the following steps:

    Formation of the Tetrahydrobenzoannulene Core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.

    Introduction of the Isopropylamine Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the tetrahydrobenzoannulene core with isopropylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antidepressant or anticonvulsant.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The isopropylamine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.

    N-(Propan-2-yl)-1,3-benzothiazol-2-amine: A compound with similar structural features but different biological activities.

Uniqueness

N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine is unique due to its tetrahydrobenzoannulene core, which imparts distinct chemical and biological properties compared to other amines

Biological Activity

N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine, also known as N-[2-(propan-2-yl)phenyl]-6,7,8,9-tetrahydro-5H-benzoannulen-5-amine, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C14H21N
  • Molecular Weight : 203.32 g/mol
  • CAS Number : 17910-31-5

Research indicates that compounds similar to N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine may exhibit various biological activities through different mechanisms. These include:

  • Anticancer Activity : Some studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 and SK-BR-3, demonstrating significant anti-cancer properties with IC50 values ranging from 0.1 to 26.9 µM depending on the specific analog and cell type tested .
  • Anti-inflammatory Effects : Certain analogs have been noted for their ability to inhibit the activation of inflammatory pathways. Compounds that exhibit anti-inflammatory properties often target key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes .
  • Neuroprotective Effects : There is emerging evidence suggesting that some benzoannulene derivatives may possess neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Biological Activity Data

The following table summarizes the biological activities reported for N-(Propan-2-yl)-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine and its analogs:

Activity Description IC50 (µM)
AnticancerCytotoxicity against MCF-7 cells0.1 - 26.9
Anti-inflammatoryInhibition of NO production in activated macrophagesNot specified
NeuroprotectiveModulation of neurotransmitter releaseNot specified

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various benzoannulene derivatives on human cancer cell lines. The results indicated that certain modifications to the molecular structure significantly enhanced the anticancer activity against breast cancer cells .
  • Mechanistic Insights : Research has shown that some compounds can induce apoptosis through mitochondrial pathways or by inhibiting specific kinases involved in cell survival signaling pathways .
  • In Vivo Studies : While most studies focus on in vitro evaluations, preliminary in vivo studies suggest potential therapeutic benefits in animal models of cancer and inflammation. However, detailed pharmacokinetic profiles are still required to understand their efficacy and safety fully.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-propan-2-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

InChI

InChI=1S/C14H21N/c1-11(2)15-14-10-6-4-8-12-7-3-5-9-13(12)14/h3,5,7,9,11,14-15H,4,6,8,10H2,1-2H3

InChI Key

JLBNXFMTKAQNKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCCCC2=CC=CC=C12

Origin of Product

United States

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